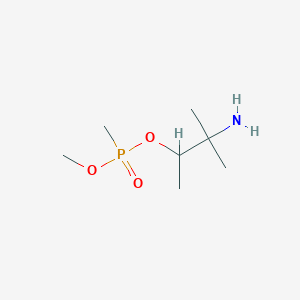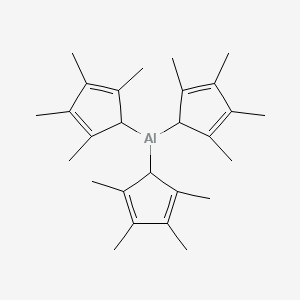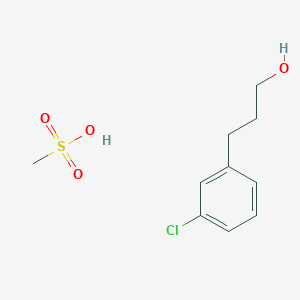
Dichloromethane;zirconium(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloromethane;zirconium(2+) is a coordination compound that combines the properties of dichloromethane, a widely used organic solvent, and zirconium, a transition metal known for its high corrosion resistance and strength
准备方法
Synthetic Routes and Reaction Conditions: The preparation of dichloromethane;zirconium(2+) typically involves the reaction of zirconium chloride with dichloromethane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of zirconium. The process involves the following steps:
- Dissolution of zirconium chloride in dichloromethane.
- Stirring the mixture at a specific temperature to ensure complete reaction.
- Isolation and purification of the resulting compound.
Industrial Production Methods: Industrial production of dichloromethane;zirconium(2+) follows similar synthetic routes but on a larger scale. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for industrial applications.
化学反应分析
Types of Reactions: Dichloromethane;zirconium(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium dioxide and other oxidation products.
Reduction: Reduction reactions can convert zirconium(2+) to zirconium metal.
Substitution: Ligand substitution reactions can occur, where dichloromethane is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled temperature and pressure.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride.
Substitution: Various ligands in the presence of catalysts or under specific reaction conditions.
Major Products:
Oxidation: Zirconium dioxide and other zirconium oxides.
Reduction: Zirconium metal.
Substitution: New coordination compounds with different ligands.
科学研究应用
Dichloromethane;zirconium(2+) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and as a precursor for zirconium-based ceramics.
作用机制
The mechanism of action of dichloromethane;zirconium(2+) involves its ability to coordinate with various ligands and substrates. The zirconium center acts as a Lewis acid, facilitating reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Zirconium tetrachloride: Used in similar applications but with different reactivity and properties.
Zirconium dioxide: Known for its high thermal stability and use in ceramics.
Zirconium acetylacetonate: Another coordination compound with distinct properties and applications.
Uniqueness: Dichloromethane;zirconium(2+) is unique due to its combination of dichloromethane’s solvent properties and zirconium’s reactivity
属性
CAS 编号 |
158272-88-9 |
|---|---|
分子式 |
CHCl2Zr+ |
分子量 |
175.15 g/mol |
IUPAC 名称 |
dichloromethane;zirconium(2+) |
InChI |
InChI=1S/CHCl2.Zr/c2-1-3;/h1H;/q-1;+2 |
InChI 键 |
IYQZYVBXXHJZHD-UHFFFAOYSA-N |
规范 SMILES |
[CH-](Cl)Cl.[Zr+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzo[b]thiophen-3-amine, N-(triphenylphosphoranylidene)-](/img/structure/B14263486.png)

![Benzene, [(2-heptynyloxy)methyl]-](/img/structure/B14263496.png)

![1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}-2-ethenylbenzene](/img/structure/B14263510.png)


![Piperazine, 1-[(3,4-dimethoxyphenyl)acetyl]-](/img/structure/B14263534.png)

![Propanal, 3-[(4-methoxyphenyl)methoxy]-2-methyl-, (2R)-](/img/structure/B14263546.png)
![Phenol, 2,2'-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-](/img/structure/B14263547.png)

![(4S)-2-[2-(Methylsulfanyl)phenyl]-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole](/img/structure/B14263563.png)

